4-(Tert-butoxycarbonyl)-1-(pyridin-2-yl)piperazine-2-carboxylic acid
Overview
Description
4-(Tert-butoxycarbonyl)-1-(pyridin-2-yl)piperazine-2-carboxylic acid is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are often used in medicinal chemistry for the development of pharmaceuticals due to their versatile chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tert-butoxycarbonyl)-1-(pyridin-2-yl)piperazine-2-carboxylic acid typically involves the following steps:
Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.
Introduction of the Pyridin-2-yl Group: This step often involves nucleophilic substitution reactions where a pyridine derivative is introduced to the piperazine ring.
Protection of the Amino Group: The tert-butoxycarbonyl (Boc) group is commonly used to protect the amino group during the synthesis. This is usually done using Boc anhydride in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the pyridine moiety.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially for modifying the pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while substitution could introduce various functional groups.
Scientific Research Applications
4-(Tert-butoxycarbonyl)-1-(pyridin-2-yl)piperazine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific receptors or enzymes.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-(Tert-butoxycarbonyl)-1-(pyridin-2-yl)piperazine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group can protect the amino group during reactions, allowing for selective modifications. The pyridine ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(Tert-butoxycarbonyl)piperazine-2-carboxylic acid: Lacks the pyridin-2-yl group, which may affect its biological activity.
1-(Pyridin-2-yl)piperazine-2-carboxylic acid: Does not have the Boc protection, making it more reactive.
4-(Tert-butoxycarbonyl)-1-(pyridin-3-yl)piperazine-2-carboxylic acid: The position of the pyridine nitrogen can influence its chemical properties and biological activity.
Uniqueness
4-(Tert-butoxycarbonyl)-1-(pyridin-2-yl)piperazine-2-carboxylic acid is unique due to the combination of the Boc-protected piperazine ring and the pyridin-2-yl group. This structure provides a balance of stability and reactivity, making it a valuable intermediate in synthetic chemistry and a potential candidate for drug development.
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]-1-pyridin-2-ylpiperazine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4/c1-15(2,3)22-14(21)17-8-9-18(11(10-17)13(19)20)12-6-4-5-7-16-12/h4-7,11H,8-10H2,1-3H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYXQKQMFQGUHLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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